molecular formula C19H21N3OS B2717944 N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 399001-72-0

N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B2717944
CAS No.: 399001-72-0
M. Wt: 339.46
InChI Key: DDJSRCGMAWOKIV-UHFFFAOYSA-N
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Description

N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a synthetic organic compound, structurally characterized by a benzyl group and a unique methanopyrido[1,2-a][1,5]diazocine ring system. This compound is of interest due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide typically involves a multi-step process starting from commercially available precursorsIndustrial Production Methods: Scaling up this compound for industrial applications might involve optimizing these reactions in terms of yield, purity, and cost-efficiency, potentially leveraging continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to introduce new functional groups or alter existing ones.

  • Reduction: Similarly, reduction reactions can modify the oxidation state of the compound, influencing its chemical behavior.

  • Substitution: This compound is likely to engage in nucleophilic substitution reactions given its structure. Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. Major Products: The products formed depend on the specific reaction pathway chosen, typically resulting in modified derivatives of the parent compound with potentially enhanced or altered properties.

Scientific Research Applications

Chemistry: The compound's unique structure makes it an interesting candidate for studying novel synthetic routes and chemical behaviors. Biology: It may have potential as a bioactive molecule, engaging with biological targets in research studies. Medicine: Its structural features suggest possible medicinal applications, perhaps as a lead compound in drug discovery. Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide exerts its effects would likely involve specific interactions with molecular targets, such as proteins or nucleic acids. These interactions may modulate biochemical pathways, influencing biological outcomes.

Comparison with Similar Compounds

Unique Features: Compared to other similar compounds, this compound stands out due to its distinctive methanopyrido[1,2-a][1,5]diazocine ring system and the presence of both carbonyl and thioamide groups. Similar Compounds:

  • N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide

  • 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

  • Benzyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine derivatives

Conclusion

N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a fascinating compound with potential applications spanning from basic chemical research to possible medicinal and industrial uses. Its unique structure offers a rich area for exploration in both theoretical and applied sciences. Anything else you'd like to dive into about this compound?

Properties

IUPAC Name

N-benzyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18-8-4-7-17-16-9-15(12-22(17)18)11-21(13-16)19(24)20-10-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJSRCGMAWOKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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